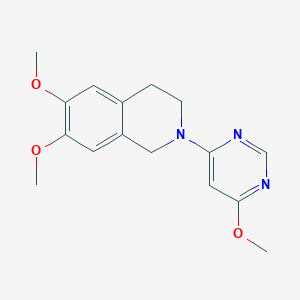
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (6,7-DMPT) is an organic compound that has been studied extensively for its potential applications in the fields of medicine and pharmacology. 6,7-DMPT has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and anti-bacterial properties. In addition, 6,7-DMPT has been found to possess a variety of biochemical and physiological effects, which makes it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in the fields of medicine and pharmacology. It has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and anti-bacterial properties. In addition, this compound has been found to possess a variety of biochemical and physiological effects, which makes it an attractive target for further research.
Wirkmechanismus
The exact mechanism of action of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed that the compound has a direct effect on the cell membrane, which leads to the inhibition of cell growth and proliferation. In addition, this compound has been found to interact with various enzymes, receptors, and other proteins, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to reduce oxidative stress and protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is its relatively low cost and ease of synthesis. In addition, the compound is relatively stable and has a low toxicity profile. However, the compound is not water-soluble, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to predict the effects of the compound in certain biological systems.
Zukünftige Richtungen
Despite the potential applications of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, further research is needed to fully understand its mechanism of action and the potential therapeutic applications. In particular, further studies are needed to explore the effects of this compound on different types of cancer, as well as its potential anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, further studies are needed to explore the potential of this compound as a therapeutic agent for other diseases, such as diabetes, cardiovascular disease, and neurological disorders. Finally, further studies are needed to explore the potential of this compound as a drug delivery system.
Synthesemethoden
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline can be synthesized in a number of ways. The most common method is a two-step process involving the reaction of 6-methoxypyrimidine with dimethoxybenzene in the presence of an acid catalyst. This reaction yields this compound as the main product, along with some other by-products. The purity of the product can be increased by recrystallization and further purification.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-20-13-6-11-4-5-19(9-12(11)7-14(13)21-2)15-8-16(22-3)18-10-17-15/h6-8,10H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMNIXOMIORBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=CC(=NC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445227.png)
![2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445228.png)
![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445233.png)
![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445239.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445242.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445243.png)
![4-(6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445263.png)
![N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445268.png)
![4-(4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6445273.png)
![4-(2-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445277.png)
![6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6445284.png)
![N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445288.png)
![N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445296.png)
![1-[4-(4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6445314.png)
